molecular formula C20H20ClN5O2S B2628719 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 897621-30-6

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No.: B2628719
CAS No.: 897621-30-6
M. Wt: 429.92
InChI Key: JJJVHTFYVHQINA-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate.

    Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The dimethylamino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-chlorophenyl)ureido)thiazole derivatives: These compounds share the thiazole and urea moieties but differ in other substituents.

    N-(4-(dimethylamino)phenyl)acetamide derivatives: These compounds share the dimethylamino group and acetamide linkage but have different aromatic rings.

Uniqueness

What sets 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide apart is the combination of its structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-26(2)17-8-6-14(7-9-17)22-18(27)11-16-12-29-20(24-16)25-19(28)23-15-5-3-4-13(21)10-15/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJVHTFYVHQINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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